

# Nu-Cap Technology: A Technical Guide to Controlled Release of Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Nu-cap**® technology represents a significant advancement in the controlled release of active ingredients, leveraging the natural properties of food-grade proteins to create highly effective and biocompatible nano- and micro-scale delivery systems. This technology primarily utilizes proteins such as zein (from corn) and casein (from milk) to encapsulate a wide range of bioactive compounds and probiotics. The encapsulation process enhances the stability of these active ingredients, protects them from degradation in harsh environments such as the gastrointestinal tract, can mask undesirable tastes, and allows for a controlled and sustained release profile, thereby increasing their oral bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the core principles of **Nu-cap** technology, supported by quantitative data from relevant scientific studies, detailed experimental protocols, and visualizations of key processes.

# Core Technology: Protein-Based Nano- and Microencapsulation

The foundation of **Nu-cap** technology lies in the self-assembly properties of proteins like zein and casein to form nanoparticles or microparticles that entrap active ingredients. These proteins are classified as "Generally Regarded as Safe" (GRAS), ensuring their biocompatibility and biodegradability.[1] The encapsulation serves to protect the active compound from



enzymatic degradation and the acidic environment of the stomach, facilitating its delivery to the small intestine for absorption.[2]

The technology is backed by several international patents and has been developed through a collaboration between the University of Navarra, a nutritional technology center (CNTA), and a pharmaceutical company (IDIFARMA). Toxicological and biodistribution studies have been conducted to ensure the safety of these nanocapsules.

#### **Mechanism of Controlled Release**

The controlled release of active ingredients from **Nu-cap** particles is governed by a combination of diffusion, swelling, and erosion of the protein matrix. In the acidic environment of the stomach, the protein nanoparticles are relatively stable, minimizing premature release of the encapsulated compound. Upon entering the more neutral pH of the intestine, the protein matrix can swell or be enzymatically degraded, leading to a gradual and sustained release of the active ingredient. This targeted release mechanism enhances the absorption of the active compound in the intestine.[3][4]

The release kinetics can be tailored by modifying the composition and structure of the protein nanoparticles. Mathematical models such as the zero-order, Higuchi, and Korsmeyer-Peppas models are often used to describe the release profiles, providing insights into the underlying release mechanisms.[3][4]

### **Quantitative Data on Nu-Cap Like Nanoparticles**

The following tables summarize key quantitative data from studies on zein and casein nanoparticles, which are central to **Nu-cap**'s technology. These studies, some of which involve key personnel associated with **Nu-cap**, provide a strong indication of the performance of their proprietary systems.

Table 1: Physicochemical Characteristics of Casein Nanoparticles



| Active<br>Ingredient                   | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Drug<br>Loading<br>(µg/mg) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|----------------------------------------|-----------------------|---------------------------|----------------------------|----------------------------------------|-----------|
| Resveratrol                            | ~210                  | -19                       | ~31                        | ~70                                    | [3]       |
| Quercetin<br>(with HP-β-<br>CD)        | ~171                  | -15                       | ~31.5                      | >80                                    | [5]       |
| Quercetin<br>(without HP-<br>β-CD)     | ~251                  | -                         | ~22.3                      | -                                      | [5]       |
| Celecoxib                              | 216.1                 | -24.6                     | -                          | 90.71                                  | [6]       |
| Daunorubicin                           | 127 - 167             | -                         | 2.14 - 3.09%               | 42.8 - 61.8                            | [7]       |
| Epigallocatec<br>hin gallate<br>(EGCG) | 67.7                  | -                         | -                          | 85                                     | [8]       |

Table 2: Physicochemical Characteristics of Zein Nanoparticles



| Active<br>Ingredient                 | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Drug<br>Loading<br>(µg/mg) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|--------------------------------------|-----------------------|---------------------------|----------------------------|----------------------------------------|-----------|
| Mesalazine                           | 266.6                 | -36.4                     | 43.8                       | 45                                     | [4]       |
| Vitamin D3<br>(with CMCS<br>coating) | 86 - 200              | -                         | -                          | 87.9                                   | [9]       |
| Vitamin D3<br>(zein only)            | -                     | -                         | -                          | 52.2                                   | [9]       |
| Resveratrol                          | 389.90                | -13.37                    | 5.78%                      | 64.17                                  | [10]      |
| Quercetin                            | -                     | -                         | -                          | 87.9 - 93.0                            | [10]      |

Table 3: In Vitro Release Characteristics of Active Ingredients

| Nanoparticl<br>e System | Active<br>Ingredient | Release<br>Conditions                                                        | Release<br>Profile                                                         | Kinetic<br>Model                                                                | Reference |
|-------------------------|----------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| Casein<br>Nanoparticles | Resveratrol          | Simulated Gastric Fluid (2h, pH 1.2) - > Simulated Intestinal Fluid (pH 6.8) | ~95% release<br>after 9 hours                                              | Zero-order,<br>Korsmeyer-<br>Peppas                                             | [3]       |
| Zein<br>Nanoparticles   | Mesalazine           | pH 1.2 (2h) -><br>pH 6.8 (4h) -><br>pH 7.4                                   | 5.24% at pH<br>1.2, 54.83%<br>at pH 6.8,<br>97.67% at pH<br>7.4 after 120h | Fickian diffusion (pH 1.2), Peppas- Sahlin (pH 6.8), Korsmeyer- Peppas (pH 7.4) | [4]       |



### **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of protein-based nanoparticles, based on published research relevant to **Nu-cap** technology.

## Protocol 1: Preparation of Casein Nanoparticles by Coacervation

This method is based on the procedure described for the encapsulation of resveratrol.[3]

- Preparation of Solutions:
  - Prepare a solution of sodium caseinate in deionized water.
  - o Dissolve the active ingredient (e.g., resveratrol) in a suitable solvent (e.g., ethanol).
- Encapsulation:
  - Add the active ingredient solution to the sodium caseinate solution under constant stirring.
  - Induce coacervation by adding a precipitating agent (e.g., calcium chloride solution)
     dropwise to the mixture while stirring.
  - Continue stirring for a defined period to allow for nanoparticle formation and stabilization.
- Purification and Drying:
  - Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing unencapsulated active ingredient.
  - Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step multiple times.
  - The purified nanoparticle suspension can be freeze-dried or spray-dried to obtain a powder.



## Protocol 2: Preparation of Zein Nanoparticles by Desolvation (Nanoprecipitation)

This protocol is adapted from the method used for encapsulating mesalazine.[4]

- · Preparation of Organic Phase:
  - Dissolve zein and the active ingredient (e.g., mesalazine) in an aqueous ethanol solution (e.g., 70-90% ethanol).
  - Stir the mixture until complete dissolution.
- Nanoparticle Formation:
  - Add deionized water (the anti-solvent) to the organic phase under vigorous stirring. The addition of the anti-solvent causes the zein to precipitate, forming nanoparticles and encapsulating the active ingredient.
- · Solvent Removal and Purification:
  - Remove the organic solvent using a rotary evaporator or by continued stirring in a fume hood.
  - Collect the nanoparticles by centrifugation.
  - Wash the nanoparticle pellet with deionized water to remove any residual solvent and unencapsulated drug.
- Drying:
  - The final nanoparticle suspension can be lyophilized or spray-dried to obtain a stable powder.

## Protocol 3: Determination of Encapsulation Efficiency (EE)

The encapsulation efficiency is a measure of the amount of active ingredient successfully incorporated into the nanoparticles.



- Separation of Free Drug:
  - Centrifuge a known amount of the nanoparticle suspension at high speed.
  - Carefully collect the supernatant, which contains the unencapsulated ("free") active ingredient.
- Quantification of Free Drug:
  - Analyze the concentration of the active ingredient in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation of Encapsulation Efficiency:
  - Calculate the EE using the following formula: EE (%) = [(Total amount of drug added -Amount of free drug in supernatant) / Total amount of drug added] x 100

## **Protocol 4: In Vitro Release Study**

This protocol simulates the conditions of the gastrointestinal tract to evaluate the release profile of the encapsulated active ingredient.

- · Preparation of Release Media:
  - Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8 or 7.4).
- Release Experiment:
  - Disperse a known amount of the active ingredient-loaded nanoparticles in a known volume of SGF.
  - Incubate the suspension at 37°C with constant agitation.
  - At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh SGF to maintain sink conditions.



- After a specified time (e.g., 2 hours), centrifuge the nanoparticles and resuspend them in SIF.
- Continue the incubation and sampling process in SIF.
- Analysis and Data Interpretation:
  - Analyze the concentration of the released active ingredient in the collected samples using an appropriate analytical method (e.g., HPLC).
  - Plot the cumulative percentage of drug released versus time.
  - Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

#### **Visualizations**

The following diagrams illustrate key concepts and workflows related to **Nu-cap** technology.





#### Click to download full resolution via product page

Caption: Experimental workflow for nanoparticle synthesis and characterization.



Click to download full resolution via product page

Caption: Controlled release pathway of **Nu-cap** nanoparticles in the GI tract.





#### Click to download full resolution via product page

Caption: Logical relationship of **Nu-cap** encapsulation benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Nanoparticles for oral delivery: design, evaluation and state-of-the-art PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dadun.unav.edu [dadun.unav.edu]



- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Casein-Based Nanoparticles: A Potential Tool for the Delivery of Daunorubicin in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of casein-based nanoencapsulation systems for delivery of epigallocatechin gallate and folic acid PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Research advances in Zein-based nano-delivery systems PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nu-Cap Technology: A Technical Guide to Controlled Release of Active Ingredients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168296#nu-cap-for-controlled-release-of-active-ingredients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com